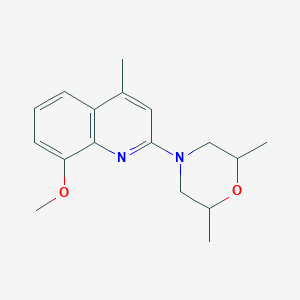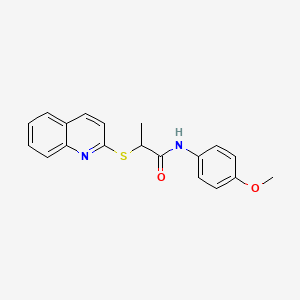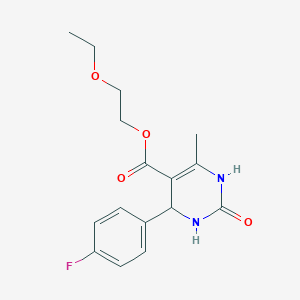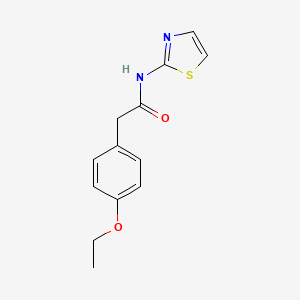
2-(2,6-dimethyl-4-morpholinyl)-8-methoxy-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dimethyl-4-morpholinyl)-8-methoxy-4-methylquinoline (also known as DMEMQ) is a quinoline derivative that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of protein kinase C (PKC), which is an important enzyme involved in various cellular signaling pathways. The inhibition of PKC by DMEMQ has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of DMEMQ involves the inhibition of PKC, which is an important enzyme involved in various cellular signaling pathways. PKC plays a key role in regulating cell growth, differentiation, and survival. The inhibition of PKC by DMEMQ has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and improvement of cardiac function.
Biochemical and Physiological Effects:
DMEMQ has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis, improvement of cardiac function, and neuroprotection. DMEMQ has also been shown to have vasodilatory effects and improve blood flow in animal models of cardiovascular disease.
実験室実験の利点と制限
DMEMQ is a potent inhibitor of PKC and has been extensively studied for its potential therapeutic applications in various diseases. However, there are some limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on DMEMQ, including the development of more potent and selective PKC inhibitors, the optimization of the synthesis method for DMEMQ, and the evaluation of its potential therapeutic applications in various diseases. Further research is also needed to fully understand the mechanism of action of DMEMQ and its potential side effects.
合成法
DMEMQ can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of 2,6-dimethyl-4-morpholinecarbaldehyde with 8-methoxy-4-methylquinoline in the presence of acid catalysts. Other methods include the reaction of 8-methoxy-4-methylquinoline with morpholine followed by alkylation with 2,6-dimethyl-4-chloroformylpyridine.
科学的研究の応用
DMEMQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, DMEMQ has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, DMEMQ has been shown to have vasodilatory effects and improve cardiac function in animal models of heart failure. In neurological research, DMEMQ has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
4-(8-methoxy-4-methylquinolin-2-yl)-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-8-16(19-9-12(2)21-13(3)10-19)18-17-14(11)6-5-7-15(17)20-4/h5-8,12-13H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZFBWYUBQTKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C=CC=C3OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethyl-4-morpholinyl)-8-methoxy-4-methylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5126138.png)

![N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B5126149.png)
![4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5126155.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide](/img/structure/B5126156.png)


![3-methoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B5126186.png)
![2-phenoxy-3-{5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5126200.png)

![diethyl [4-(4-methylphenoxy)butyl]malonate](/img/structure/B5126235.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-(3-chlorophenoxy)propanamide](/img/structure/B5126239.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126245.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5126252.png)